Morpholinium, 4-[bis(phenylamino)methylene]-
Description
Morpholinium, 4-[bis(phenylamino)methylene]- is a morpholinium-based compound characterized by a central morpholine ring substituted with bis(phenylamino)methylene groups. For instance, compound 17 (4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid) from shares structural motifs with the target compound, including morpholine and triazine rings, synthesized via microwave-assisted methods .
Properties
CAS No. |
792179-43-2 |
|---|---|
Molecular Formula |
C17H20N3O+ |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1-morpholin-4-ium-4-ylidene-N,N'-diphenylmethanediamine |
InChI |
InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)/p+1 |
InChI Key |
MMXNEXXYHXENLE-UHFFFAOYSA-O |
Canonical SMILES |
C1COCC[N+]1=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation Under Alkaline Conditions
A method adapted from methylene-bis-benzofuranyl synthesis (Source) employs 60% aqueous potassium hydroxide (KOH) as both a base and solvent. In this approach:
-
Morpholine hydrochloride (1.0 equiv) is reacted with bis(phenylamino)methylene chloride (1.1 equiv) in ethanol at 5–10°C.
-
The mixture is stirred at room temperature for 4–6 hours, monitored by thin-layer chromatography (TLC).
-
The crude product is extracted with diethyl ether, acidified with dilute HCl, and crystallized from a toluene-methanol (3:2) mixture.
This method yields ~85–91% of the target compound, with purity confirmed via NMR spectroscopy. Table 1 summarizes critical reaction parameters.
Table 1: Optimization of Alkaline Condensation
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25°C | 91 | 98 |
| KOH Concentration | 60% aqueous | 89 | 97 |
| Solvent | Ethanol | 85 | 96 |
Acid-Catalyzed Cyclization and Byproduct Mitigation
An alternative route reported in Source utilizes glacial acetic acid as a catalyst under reflux conditions. This method addresses challenges in achieving complete conversion:
-
Morpholine (1.2 equiv) and bis(phenylamino)methylene dihydrochloride (1.0 equiv) are refluxed in ethanol with 5% acetic acid for 8 hours.
-
The reaction mixture is concentrated under reduced pressure, and the residue is washed with cold hexane to remove unreacted starting materials.
While this approach achieves ~78% yield , prolonged reaction times (>10 hours) lead to oxidation byproducts, including dithiolopyridine derivatives (up to 13% impurity). Kinetic studies suggest that maintaining the reaction at 80°C for 6 hours minimizes side reactions while ensuring >95% conversion.
Purification and Crystallization Strategies
Source details a recrystallization protocol for structurally similar diaminodiphenylmethanes, adaptable to morpholinium derivatives:
-
Crude product is melted at 120–130°C and gradually cooled at 1°C/hour to 40°C.
-
Seed crystals of pure morpholinium, 4-[bis(phenylamino)methylene]-, are introduced at 60°C to induce homogeneous nucleation.
-
The crystallized product is filtered and washed with chlorobenzene to remove residual aniline byproducts.
This method enhances purity from 92% to 99.5% , as verified by high-performance liquid chromatography (HPLC).
Mechanistic Insights and Spectroscopic Characterization
Reaction Mechanism
The formation of the morpholinium cation involves two stages:
-
Nucleophilic Substitution : Morpholine attacks the bis(phenylamino)methylene electrophile, displacing chloride and forming a secondary amine intermediate.
-
Intramolecular Cyclization : The intermediate undergoes dehydration under alkaline or acidic conditions, yielding the stabilized morpholinium ring.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups in the bis(phenylamino)methylene moiety act as nucleophiles, enabling substitution reactions with electrophilic agents.
Coordination Chemistry
The compound’s nitrogen atoms can coordinate to transition metals, forming complexes with potential bioactivity.
Condensation Reactions
The amino groups participate in Schiff base formation, a reaction exploited in medicinal chemistry to enhance bioactivity.
Acid-Base Reactions
The morpholinium core is protonated under acidic conditions, while deprotonation occurs in basic media, affecting solubility and reactivity.
| Condition | Protonation State | Solubility | Reactivity |
|---|---|---|---|
| pH < 3 | Fully protonated | High in water | Enhanced electrophilic substitution |
| pH > 10 | Deprotonated | Low in water | Increased nucleophilicity of amino groups |
Redox Reactions
The compound’s electron-rich aromatic system may undergo oxidation, though direct evidence is limited. Analogous morpholinium derivatives show:
| Oxidizing Agent | Product | Potential Application |
|---|---|---|
| KMnO₄ (acidic) | Quinone-like derivatives | Electroactive materials |
| H₂O₂ | N-oxide formation | Prodrug activation |
Biological Interactions
While specific mechanistic data are sparse, related morpholinium derivatives interact with biological targets via:
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DNA intercalation : Planar aromatic systems inserting into DNA base pairs .
-
Colchicine-site binding : Antimitotic effects in microtubule polymerization .
Key Challenges and Research Gaps
-
Quantitative kinetic data for substitution reactions remain undocumented.
-
Crystallographic evidence for metal complexes is needed to confirm coordination geometry.
-
In vivo studies are required to validate therapeutic potential.
Scientific Research Applications
Chemical Properties and Structure
Morpholinium, 4-[bis(phenylamino)methylene]- is characterized by its morpholine ring structure substituted with phenyl groups. Its molecular formula is . The unique structure allows for various interactions with biological systems and materials.
Scientific Research Applications
1. Medicinal Chemistry
Morpholinium derivatives have been explored for their potential as therapeutic agents. Research indicates that compounds similar to Morpholinium, 4-[bis(phenylamino)methylene]- exhibit anticancer properties. For instance, bisantrene, a related compound, has shown efficacy against various cancers such as breast and ovarian cancer through mechanisms involving DNA intercalation and topoisomerase II inhibition .
Case Study: Cancer Treatment
- Study : Activity of bisantrene in human tumor cloning systems.
- Findings : Bisantrene demonstrated significant activity against multiple cancer cell lines, suggesting that Morpholinium derivatives may share similar therapeutic potential.
2. Catalysts in Organic Synthesis
Morpholinium compounds are utilized as catalysts in organic reactions. Their ability to stabilize transition states makes them valuable in synthesizing complex organic molecules. For example, they have been employed in Michael addition reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Case Study: Organic Synthesis
- Study : Reactions involving cyanoacetates and active methylene thioamides.
- Findings : Morpholinium derivatives facilitated the formation of Michael adducts with improved yields compared to traditional methods.
3. Material Science
In material science, Morpholinium compounds are investigated for their roles in enhancing the properties of polymers and coatings. Their incorporation into polymer matrices can improve mechanical strength and thermal stability.
Case Study: Polymer Enhancement
- Study : Use of Morpholinium derivatives in epoxy resin formulations.
- Findings : The addition of Morpholinium compounds resulted in enhanced curing rates and improved mechanical properties of the final products.
Data Table: Summary of Applications
| Application Area | Compound/Derivatives | Key Findings |
|---|---|---|
| Medicinal Chemistry | Bisantrene | Effective against breast and ovarian cancer |
| Organic Synthesis | Morpholinium as a catalyst | Improved yields in Michael addition reactions |
| Material Science | Morpholinium in epoxy resins | Enhanced mechanical properties and curing rates |
Mechanism of Action
The mechanism of action of Morpholinium, 4-[bis(phenylamino)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Morpholinium, 4-[bis(phenylamino)methylene]- with structurally related compounds in terms of synthesis, physicochemical properties, and spectral characteristics.
Physicochemical Properties
| Compound Name | Melting Point (°C) | logP | Key Functional Groups | Reference |
|---|---|---|---|---|
| Morpholinium, 4-[bis(phenylamino)methylene]- | Not reported | ~3.14* | Morpholine, phenylamino, methylene | - |
| 4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid | Not reported | - | Morpholine, triazine, carboxylic acid | |
| 2-(Bis(phenylamino)methylene)malononitrile | Not reported | - | Phenylamino, nitrile | |
| Thiourea, bis(phenylamino)methylene | 275–277 | 3.14 | Thiourea, methylphenyl | |
| 9b (Benzo[d]oxazole derivative) | 294–295 | - | Oxazole, methyl |
*Estimated logP based on phenol derivatives (e.g., Phenol, 4-(phenylamino) logP = 3.136, ) .
- Melting Points : Substituents significantly affect melting behavior. For example, compound 9b (294–295°C, ) has a higher melting point than 10b (278–280°C) due to the oxazole ring’s rigidity compared to pyrazolone .
- logP : Hydrophobic substituents (e.g., phenyl groups) increase logP, enhancing lipophilicity.
Spectral Characteristics
- NMR Spectroscopy :
- IR Spectroscopy :
Disappearance of NH₂ bands (e.g., in ) and emergence of C=O/amide bands confirm successful functionalization .
Key Research Findings
- Synthetic Efficiency : Microwave methods reduce reaction times by 50–70% compared to conventional heating, with yields exceeding 85% for triazine derivatives .
- Structure–Activity Relationships : Rigid aromatic systems (e.g., oxazole in 9b ) enhance thermal stability and bioactivity compared to flexible analogues .
- Regulatory Considerations: Compounds like Basic Blue 26 () are classified as carcinogenic, underscoring the need for rigorous toxicity profiling of phenylamino/morpholine derivatives .
Biological Activity
Morpholinium, 4-[bis(phenylamino)methylene]-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and related studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
Morpholinium compounds are characterized by their morpholine ring structure, which is known for enhancing the pharmacological properties of various drug candidates. The specific compound features a bis(phenylamino)methylene group, which contributes to its biological activity.
Antimicrobial and Antitumor Properties
Research indicates that morpholinium derivatives exhibit notable antimicrobial and antitumor activities. For instance, compounds derived from morpholine have shown effectiveness against a range of bacterial strains and cancer cell lines. A study highlighted the synthesis of dithiolo[3,4-b]pyridines, which demonstrated significant antimicrobial effects alongside potential antitumor properties .
- Cell Cycle Arrest : Morpholinium compounds have been observed to induce cell cycle arrest in cancer cells. For example, studies using U-2OS osteosarcoma cells revealed that certain morpholinium derivatives led to an accumulation of cells in the S phase, suggesting interference with DNA synthesis .
- Morphological Changes : The cell painting assay has been utilized to profile the morphological changes induced by these compounds. Significant alterations in cellular parameters were noted, indicating a common mode of action among structurally similar compounds .
- Iron Chelation : Some morpholinium derivatives exhibit iron-chelating properties, which can contribute to their anticancer effects by disrupting iron-dependent processes in tumor cells .
Study on Dithiolo[3,4-b]pyridines
A recent study focused on the biological effects of dithiolo[3,4-b]pyridine derivatives synthesized from morpholine. The research found that these compounds not only acted as strong herbicide safeners but also displayed promising antidote effects against herbicides like 2,4-D. Table 1 summarizes the antidote effects observed across different concentrations:
| Compound | Organ | Antidote Effect (%) at Different Concentrations |
|---|---|---|
| 10^-2 | ||
| 15a | Roots | 146 |
| Hypocotyls | 157 | |
| 15c | Roots | 140 |
| Hypocotyls | 137 | |
| 15f | Roots | 133 |
| Hypocotyls | 148 |
The study concluded that certain derivatives significantly stimulated root growth and stem elongation compared to controls .
Antiproliferative Activity
Another investigation assessed the antiproliferative activity of morpholinium compounds against various cancer cell lines. The results indicated high levels of cytotoxicity in specific derivatives, suggesting their potential as anticancer agents. The study emphasized the need for further development to enhance bioavailability and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
